GGTI298 Trifluoroacetate

Übersicht

Beschreibung

GGTI298 Trifluoroacetate is a CAAZ peptidomimetic geranylgeranyltransferase I (GGTase I) inhibitor . It can inhibit Rap1A with an IC50 of 3 μM and has little effect on Ha-Ras with an IC50 of >20 μM . It is a cell-permeable, prodrug form of the geranylgeranyltransferase I (GGTase I) inhibitor GGTI-297 .

Molecular Structure Analysis

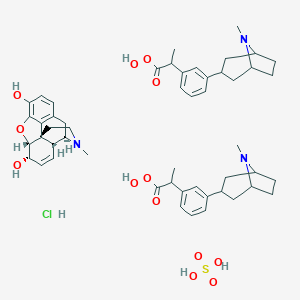

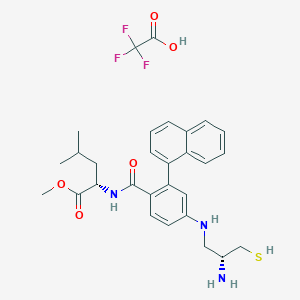

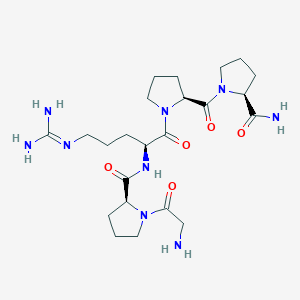

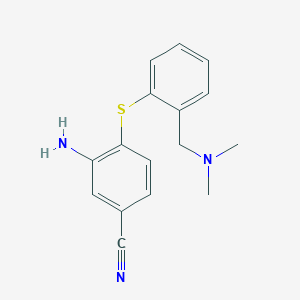

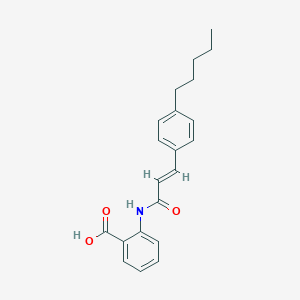

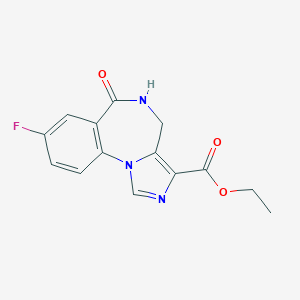

The molecular structure of GGTI298 Trifluoroacetate is complex, with a molecular weight of 479.63 and a formula of C27H33N3O3S . The compound is a solid and is white to gray in color .Chemical Reactions Analysis

GGTI298 Trifluoroacetate is a geranylgeranyltransferase I inhibitor that causes cell cycle arrest and induces apoptosis . It inhibits the processing of geranylgeranylated Rap1A with little effect on the processing of farnesylated Ha-Ras .Physical And Chemical Properties Analysis

GGTI298 Trifluoroacetate is a solid and is white to gray in color . It has a molecular weight of 479.63 and a formula of C27H33N3O3S .Wissenschaftliche Forschungsanwendungen

I have conducted searches to gather information on the scientific research applications of GGTI298 Trifluoroacetate. However, the available information from the search results is limited and does not cover six to eight unique applications as requested. Here is a summary of the applications found:

Anticancer Research

GGTI298 Trifluoroacetate has been used to study the anticancer effects of statins, particularly in combination with other inhibitors like FTI-277, on statin-mediated activation of extracellular signal-regulated kinase 5 (ERK5) in human endothelium .

Wirkmechanismus

Mode of Action

GGTI298 Trifluoroacetate acts by strongly inhibiting the processing of geranylgeranylated Rap1A, with an IC50 value of 3 μM . It has little effect on the processing of farnesylated ha-ras, with an ic50 value of >20 μm . This selective inhibition disrupts the normal function of these proteins, leading to various cellular effects.

Biochemical Pathways

The primary biochemical pathway affected by GGTI298 Trifluoroacetate is the prenylation pathway of Rap1A . By inhibiting GGTase I, GGTI298 Trifluoroacetate prevents the addition of geranylgeranyl groups to Rap1A, disrupting its normal function and affecting downstream signaling pathways .

Safety and Hazards

GGTI298 Trifluoroacetate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid prolonged or repeated exposure . It should be stored in a well-ventilated place and kept container tightly closed .

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O3S.C2HF3O2/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;3-2(4,5)1(6)7/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);(H,6,7)/t19-,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALKWJPZELDSKT-UFABNHQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34F3N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70582025 | |

| Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GGTI298 Trifluoroacetate | |

CAS RN |

180977-44-0 | |

| Record name | Trifluoroacetic acid--methyl N-[4-{[(2R)-2-amino-3-sulfanylpropyl]amino}-2-(naphthalen-1-yl)benzoyl]-L-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70582025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of GGTI-298 and how does it interact with this target?

A1: GGTI-298 specifically targets GGTase-I. [] This enzyme catalyzes the transfer of a 20-carbon isoprenoid lipid, geranylgeranyl pyrophosphate, to cysteine residues near the C-terminus of proteins, a process known as geranylgeranylation. GGTI-298 acts as a competitive inhibitor, binding to the enzyme's active site and preventing the geranylgeranylation of target proteins. []

Q2: Which protein families are primarily affected by GGTI-298's inhibitory action on GGTase-I?

A2: GGTI-298 primarily affects the prenylation of proteins belonging to the Rho family of small GTPases. [, , , ] These proteins play critical roles in various cellular processes, including cytoskeletal organization, cell signaling, cell motility, and gene expression.

Q3: What are the downstream consequences of inhibiting GGTase-I with GGTI-298?

A3: By inhibiting GGTase-I, GGTI-298 disrupts the proper localization and function of Rho GTPases. This leads to various cellular effects depending on the cell type and context, including:

- Inhibition of cell proliferation and induction of apoptosis: [, , , ] GGTI-298 has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, highlighting its potential as an anti-cancer agent. [, , , ]

- Disruption of cytoskeletal organization and cell morphology: [, , , ] GGTI-298 treatment often leads to alterations in cell shape, loss of actin stress fibers, and impaired cell adhesion and migration. These effects are crucial for understanding its potential in diseases involving abnormal cell motility and invasion, such as cancer metastasis.

- Modulation of signaling pathways: [, , , , , ] GGTI-298 can impact various signaling pathways, including those involving MAPK, AKT, and NF-κB, influencing cell survival, proliferation, and inflammatory responses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)